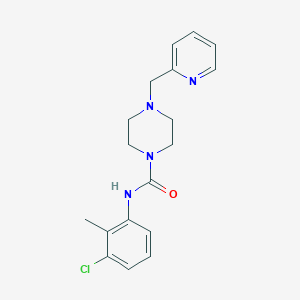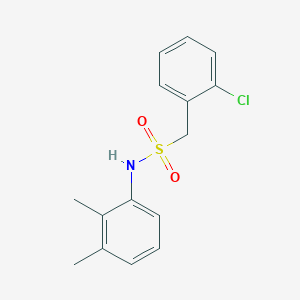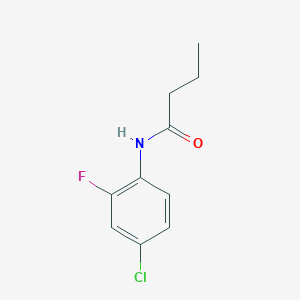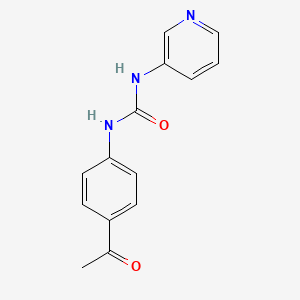
N-(3-chloro-2-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a carboxamide group, a chlorinated methylphenyl group, and a pyridinylmethyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperazine derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.
Substitution with 3-chloro-2-methylphenyl Group: The chlorinated methylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with 3-chloro-2-methylbenzyl chloride.
Attachment of the Pyridinylmethyl Group: The final step involves the reaction of the intermediate compound with pyridin-2-ylmethyl chloride under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(3-chloro-2-methylphenyl)piperazine: Lacks the pyridinylmethyl group.
4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide: Lacks the chlorinated methylphenyl group.
N-(3-chloro-2-methylphenyl)-4-methylpiperazine-1-carboxamide: Has a methyl group instead of the pyridinylmethyl group.
Uniqueness: N-(3-chloro-2-methylphenyl)-4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chlorinated methylphenyl and pyridinylmethyl groups allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H21ClN4O |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H21ClN4O/c1-14-16(19)6-4-7-17(14)21-18(24)23-11-9-22(10-12-23)13-15-5-2-3-8-20-15/h2-8H,9-13H2,1H3,(H,21,24) |
Clé InChI |
HWNVEVKSAKZIGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B14930919.png)
![1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea](/img/structure/B14930928.png)


methanone](/img/structure/B14930943.png)
![N-(1-Adamantyl)-5-(1,3-dimethyl-1H-pyrazol-4-YL)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B14930944.png)

![{4-[(3-Chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone](/img/structure/B14930951.png)
![Ethyl 5-carbamoyl-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B14930952.png)
![N-cyclohexyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14930965.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B14930972.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14931007.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B14931011.png)
